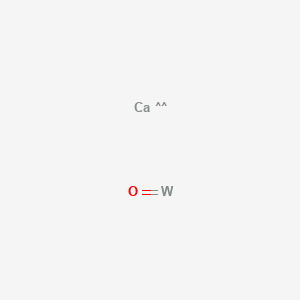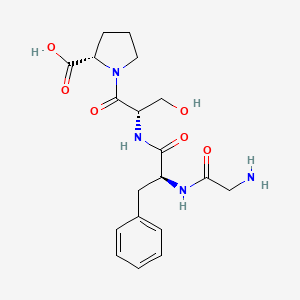
Calcium tungsten oxid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including as a scintillator material in medical imaging and industrial radiography.
準備方法
Synthetic Routes and Reaction Conditions
Calcium tungsten oxide can be synthesized through several methods:
Solid-State Reaction: This involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs at temperatures around 900-1000°C. [ \text{CaCO}_3 + \text{WO}_3 \rightarrow \text{CaWO}_4 + \text{CO}_2 ]
Sol-Gel Method: This method involves the use of calcium nitrate and ammonium tungstate as precursors. The solution is mixed, gelled, and then calcined at high temperatures to form calcium tungsten oxide.
Hydrothermal Synthesis: This method involves reacting calcium chloride and sodium tungstate in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, calcium tungsten oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the careful control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Calcium tungsten oxide undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Calcium tungsten oxide can undergo substitution reactions where the calcium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize calcium tungsten oxide.
Reducing Agents: Such as hydrogen gas (H₂) can reduce it under high-temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state tungsten compounds, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Calcium tungsten oxide has a wide range of scientific research applications:
Medical Imaging: It is used as a scintillator material in X-ray and gamma-ray detectors due to its luminescent properties.
Industrial Radiography: Used in non-destructive testing to detect flaws in materials.
Photocatalysis: It has applications in photocatalytic processes for environmental remediation.
Electrochemistry: Used in the development of electrochemical sensors and devices.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications.
作用機序
The mechanism by which calcium tungsten oxide exerts its effects is primarily through its luminescent properties. When exposed to high-energy radiation, such as X-rays or gamma rays, the compound emits light. This luminescence is due to the excitation of electrons within the tungsten oxide lattice, followed by the emission of photons as the electrons return to their ground state. The emitted light is then detected and used to create an image or signal.
類似化合物との比較
Similar Compounds
Barium Tungstate (BaWO₄): Similar luminescent properties but different cation.
Strontium Tungstate (SrWO₄): Another similar compound with comparable applications.
Zinc Tungstate (ZnWO₄): Known for its high density and luminescent efficiency.
Uniqueness
Calcium tungsten oxide is unique due to its specific luminescent properties, making it particularly suitable for medical imaging and industrial radiography. Its relatively low cost and ease of synthesis also contribute to its widespread use.
特性
CAS番号 |
12789-67-2 |
|---|---|
分子式 |
CaOW |
分子量 |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
InChIキー |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


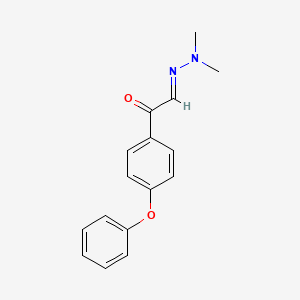

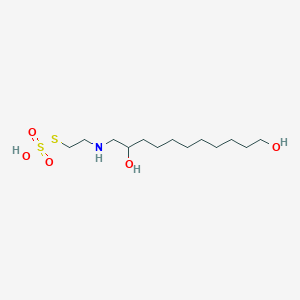


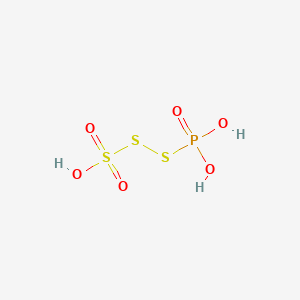
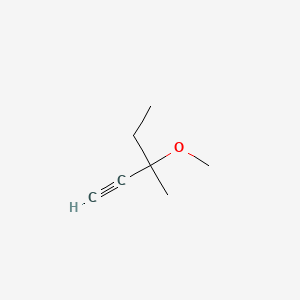

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
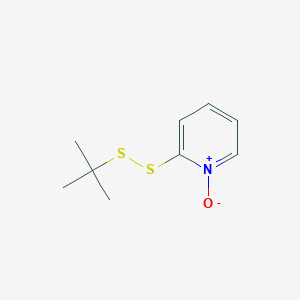
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
